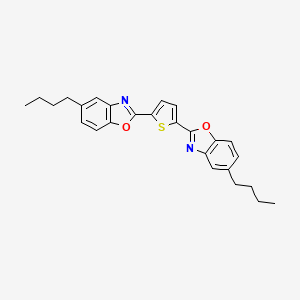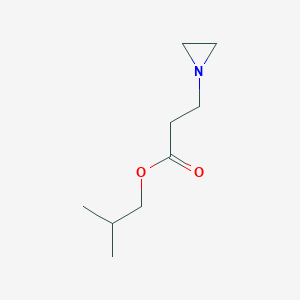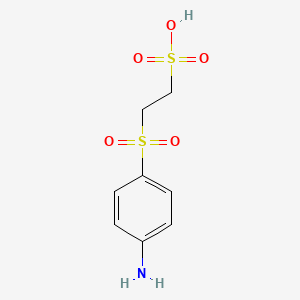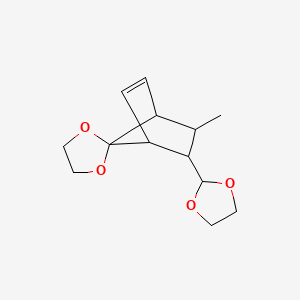
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene is an organic compound characterized by its unique structure, which includes a dioxolane ring and an ethylenedioxy group attached to a norbornene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene typically involves the reaction of norbornene derivatives with dioxolane and ethylenedioxy groups under specific conditions. One common method involves the use of palladium-catalyzed reactions to introduce the dioxolane and ethylenedioxy groups onto the norbornene framework . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dioxolane ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted norbornene compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include 1,2-dioxolane and other norbornene derivatives . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene is unique due to its combination of a dioxolane ring and an ethylenedioxy group on a norbornene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
31969-70-7 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
5'-(1,3-dioxolan-2-yl)-6'-methylspiro[1,3-dioxolane-2,7'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C13H18O4/c1-8-9-2-3-10(13(9)16-6-7-17-13)11(8)12-14-4-5-15-12/h2-3,8-12H,4-7H2,1H3 |
InChI-Schlüssel |
IPEBMDNKZSEDKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C=CC(C1C3OCCO3)C24OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


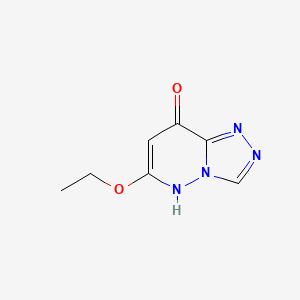
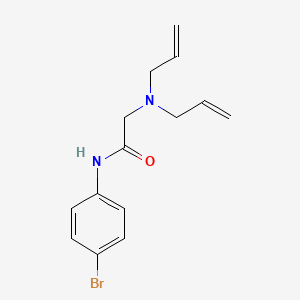
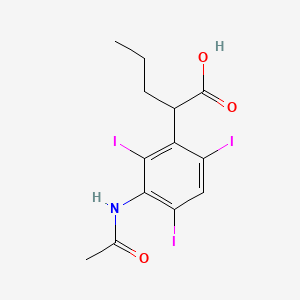

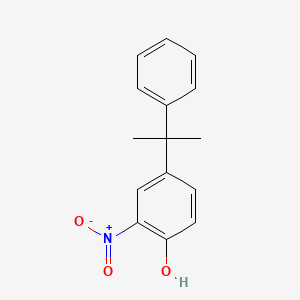
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
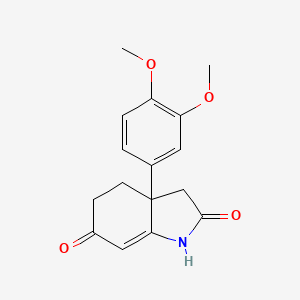
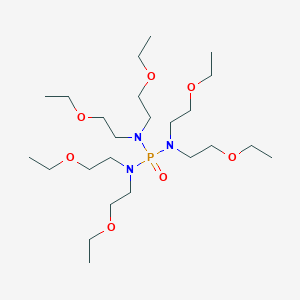
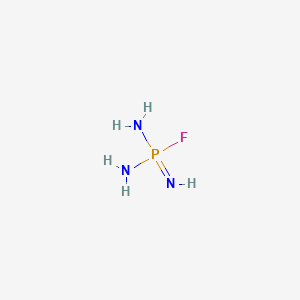
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
